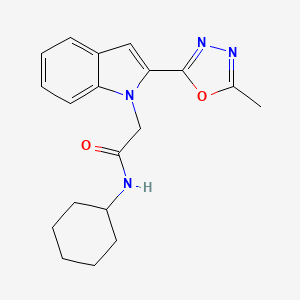

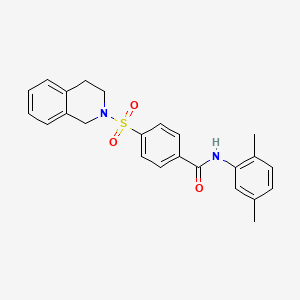

![molecular formula C26H25N3O2S B2490904 (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone CAS No. 922811-24-3](/img/structure/B2490904.png)

(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest is a member of the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones class, identified for its potential anti-mycobacterial properties. This research focuses on its design, synthesis, and biological evaluation, aiming to explore its various chemical and physical characteristics.

Synthesis Analysis

The synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones involves structurally diverse benzo[d]thiazole-2-carboxamides, prepared and assessed for anti-tubercular activity. The 5-trifluoromethyl derivative emerged as the most promising, showing significant anti-mycobacterial potential and low cytotoxicity, highlighting the compound's synthesis efficiency and potential therapeutic index (Pancholia et al., 2016).

Molecular Structure Analysis

The molecular structure and vibrational spectra of related thiazolyl and thiophene derivatives were analyzed using density functional theory (DFT), revealing equilibrium geometry, bonding features, and harmonic vibrational wave numbers. This analysis provides insight into the structural stability and reactivity of the compound, indicating potential antibacterial activity (Shahana & Yardily, 2020).

Chemical Reactions and Properties

This compound and its derivatives have shown to possess significant antimicrobial activity, indicating a broad spectrum of chemical reactivity and potential applications in treating infections. The structural diversity within this class of compounds contributes to their bioactivity, underscoring the importance of chemical reactions in determining their properties (Mhaske et al., 2014).

Physical Properties Analysis

Analysis of physical properties, such as solubility, melting points, and crystal structure, is crucial for understanding the compound's behavior in biological systems. Studies on related compounds have utilized X-ray diffraction and Hirshfeld surface analysis to characterize crystal structures, offering insights into intermolecular interactions and stability (Prasad et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are essential for therapeutic applications. The compound's efficacy against tubulin polymerization and its binding efficiency to β-tubulin at the colchicine binding site have been demonstrated, suggesting potential as a novel and potent inhibitor for cancer therapy (Prinz et al., 2017).

Applications De Recherche Scientifique

Antimicrobial Activity

A study by Mhaske et al. (2014) synthesized derivatives similar to the compound and found that they exhibited moderate to good antimicrobial activity. These compounds were characterized by spectral methods and tested for in vitro antibacterial activity, showing potential in antimicrobial applications (Mhaske et al., 2014).

Anti-Mycobacterial Potential

Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype. Their study involved the synthesis of diverse benzo[d]thiazole-2-carboxamides and evaluation of their potential anti-tubercular activity against Mycobacterium tuberculosis. Several compounds showed promising results with low micromolar ranges of minimum inhibitory concentrations (MICs), indicating significant anti-mycobacterial potential (Pancholia et al., 2016).

Anticancer Evaluation

Turov (2020) examined the anticancer activity of polyfunctional substituted 1,3-thiazoles with a piperazine substituent. The study was conducted on various cancer cell lines, including lungs, kidneys, CNS, and others. Compounds with a piperazine substituent demonstrated significant anticancer effects, highlighting their potential as anticancer agents (Turov, 2020).

PET Imaging

Gao et al. (2012) focused on synthesizing carbon-11-labeled arylpiperazinylthioalkyl derivatives for positron emission tomography (PET) imaging. These compounds, including variations with benzo[d]thiazole structures, were used to create radioligands that could aid in medical imaging and diagnostics, demonstrating the compound's application in imaging technologies (Gao et al., 2012).

Antidepressant Potential

Orus et al. (2002) synthesized some benzo[b]thiophene derivatives with different substituents, including compounds related to the compound of interest. These derivatives were evaluated for their 5-HT1A receptor affinity and serotonin reuptake inhibition, showing potential as dual antidepressant drugs (Orus et al., 2002).

Antipsychotic Activity

Gopi et al. (2017) designed and synthesized novel Azodye/Schiff base/Chalcone derivatives, some of which are similar to the compound . These compounds demonstrated excellent antipsychotic activity in specific tests, suggesting potential applications in the treatment of psychiatric disorders (Gopi et al., 2017).

Propriétés

IUPAC Name |

[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-phenoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O2S/c1-18-12-13-23-24(19(18)2)27-26(32-23)29-16-14-28(15-17-29)25(30)21-10-6-7-11-22(21)31-20-8-4-3-5-9-20/h3-13H,14-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYKWJWGPMCJNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2490821.png)

![{6-Chloro-4-[(2-ethoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2490828.png)

![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2490830.png)

![3,6-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2490837.png)

![1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2490838.png)

![3-(3,4-Dichlorophenyl)-1'-[(3,4-dichlorophenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2490842.png)

![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2490843.png)

![N-(3-chloro-4-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B2490844.png)